N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide
Description
This compound is a bifunctional thiazolidinone derivative featuring:
- Core structure: Two thiazolidinone rings. The first ring (attached via an ethyl group to the acetamide nitrogen) has 2,4-dioxo groups. The second ring contains a (5Z)-4-oxo-2-sulfanylidene (thione) moiety and a 4-fluorophenylmethylene substituent at position 3.
Synthetic routes for analogous compounds (e.g., benzylidene-thiazolidinone acetamides) involve condensation of substituted aldehydes with thiazolidinone precursors, followed by cyclization and functionalization steps .
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O4S3/c18-11-3-1-10(2-4-11)7-12-15(24)21(17(26)28-12)8-13(22)19-5-6-20-14(23)9-27-16(20)25/h1-4,7H,5-6,8-9H2,(H,19,22)/b12-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNQASIAKPBWMK-GHXNOFRVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CCNC(=O)CN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N(C(=O)S1)CCNC(=O)CN2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues
The compound shares structural homology with derivatives reported in and , which are summarized below:
Key Structural Differences :
- Substituent Electronic Effects : The target’s 4-fluorophenyl group is less electron-withdrawing than the 4-chlorophenyl in Compound 9 but more lipophilic than methoxy or nitrofuryl groups .
- Conformational Flexibility : The ethyl linker in the target compound may enhance rotational freedom compared to rigid aromatic linkers in derivatives .
Pharmacological Potential
- Anticancer Activity: Thiazolidinone derivatives with nitrofuryl or indole substituents (e.g., ) show IC₅₀ values as low as 1.61 μg/mL against HepG-2 cells .
- Antimicrobial/Antioxidant Effects: Benzylidene-thiazolidinones with electron-withdrawing groups (e.g., -NO₂) demonstrate moderate antimicrobial activity .
- Antihyperglycemic Activity: Thiazolidinones with naphthyl-thiazole moieties () are explored for blood glucose modulation.
Physical and Spectral Properties
- Melting Points: Analogues in melt between 147–207°C, influenced by substituent polarity. The target’s 4-fluorophenyl group may elevate its melting point compared to non-fluorinated derivatives .
- Spectroscopic Confirmation : IR and ¹H-NMR data for similar compounds confirm thione (ν~1200 cm⁻¹) and amide (ν~1650 cm⁻¹) bonds, with Z-configuration evident via coupling constants .
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